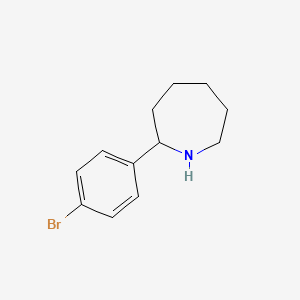

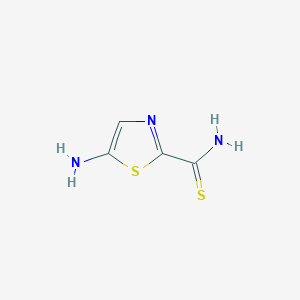

![molecular formula C5H9N3OS2 B1273453 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 82381-77-9](/img/structure/B1273453.png)

5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

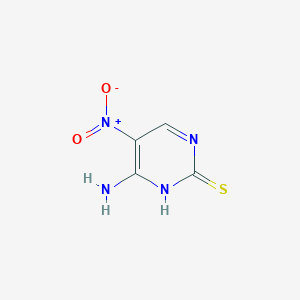

“5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 82381-77-9 . It has a molecular weight of 192.29 . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Aplicaciones Científicas De Investigación

Detection of Chemically Modified Thio-Organophosphates

This compound has been utilized in the development of biosensors for the detection of chemically modified thio-organophosphates. These sensors are particularly useful for environmental monitoring and ensuring food safety. The use of 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine in enzymatic biosensing devices has shown high sensitivity and specificity, which is crucial for identifying and quantifying toxic compounds .

Extraction and Separation of Palladium (Pd) and Platinum (Pt)

In the field of metallurgy and recycling, this compound has shown potential in the separation of Pd(II) and Pt(IV) from hydrochloric acid aqueous solutions. Its ability to selectively bind to these metals allows for enhanced separation processes, which is significant for the recovery of precious metals from secondary resources .

Synthesis of Modified Nucleosides

The compound is also involved in the synthesis of modified nucleosides, which are important in the development of pharmaceuticals and therapeutic agents. The thio-modified nucleosides have applications in antiviral and anticancer drugs, showcasing the versatility of 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine in medicinal chemistry .

Propiedades

IUPAC Name |

5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS2/c1-9-2-3-10-5-8-7-4(6)11-5/h2-3H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADGUGNMCXLLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393188 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

CAS RN |

82381-77-9 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

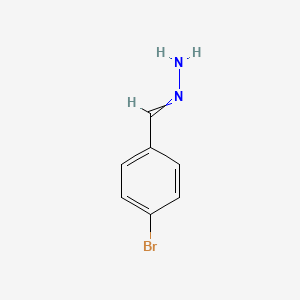

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

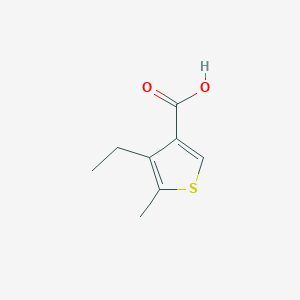

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

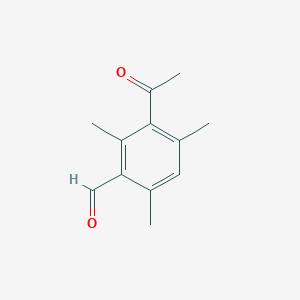

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)